Product packaging for Dioctyldodecyl dodecanedioate(Cat. No.:CAS No. 129423-55-8)

Dioctyldodecyl dodecanedioate

Cat. No.: B144591
CAS No.: 129423-55-8
M. Wt: 791.4 g/mol
InChI Key: VTSODSKQIAGVCA-UHFFFAOYSA-N
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Description

Overview of Long-Chain Diester Compounds in Modern Chemistry

Long-chain diesters are a class of organic compounds characterized by two ester functional groups and long hydrocarbon chains. These molecules are of significant interest in modern chemistry due to their versatile properties, which can be tailored by modifying the length and branching of both the diacid and alcohol components. Their inherent characteristics often include high boiling points, low volatility, excellent thermal stability, and good lubricating properties.

In materials science, long-chain diesters are investigated for their potential as high-performance synthetic lubricants, plasticizers, and phase change materials for thermal energy storage. Their ability to reduce friction and wear makes them valuable in the formulation of advanced lubricants for demanding applications. Furthermore, their compatibility with various polymers allows them to be used as plasticizers, enhancing flexibility and durability.

Significance of Dodecanedioic Acid Derivatives in Synthetic and Materials Research

Dodecanedioic acid (DDDA) is a C12 alpha, omega-dicarboxylic acid that serves as a crucial building block in the synthesis of a variety of high-performance polymers. Its long, linear aliphatic chain imparts flexibility and hydrophobicity to the resulting polymers. Derivatives of dodecanedioic acid, particularly its esters and amides, are key monomers in the production of specialty polyamides, polyesters, and polyurethanes.

These polymers find applications in a wide array of fields, including engineering plastics, adhesives, coatings, and fibers. The incorporation of the dodecanedioic acid moiety into a polymer backbone can significantly influence its mechanical properties, such as tensile strength and elasticity, as well as its thermal characteristics. Research continues to explore the use of dodecanedioic acid derivatives to create novel materials with tailored functionalities.

Current Research Landscape Pertaining to Dioctyldodecyl Dodecanedioate (B1236620)

Current research and commercial applications of Dioctyldodecyl Dodecanedioate are predominantly focused on the cosmetics and personal care industry. It is widely utilized as an emollient, skin conditioning agent, and hair conditioning agent. nih.gov Its large molecular size and branched structure contribute to its excellent spreading properties and the formation of a non-greasy, lubricating film on the skin and hair.

A key area of application is in hair care formulations, where it functions as a conditioning agent, particularly for dry hair. google.com Its hydrophobic nature allows it to coat the hair, reducing friction and improving combability. google.com Research in this area, as evidenced by patent literature, has focused on its ability to provide effective conditioning in both wet and dry hair, and its use in creating silicone-free formulations. google.com

The synthesis of this compound is typically achieved through the esterification of dodecanedioic acid with 2-octyldodecanol. google.com This reaction involves heating the two reactants, often under a nitrogen atmosphere, to drive the esterification process. google.com The progress of the reaction can be monitored by measuring the decrease in the acid value of the mixture. google.com

While its primary applications are in cosmetics, its inherent properties as a long-chain diester suggest potential for further research in other areas of materials science, such as specialty lubricants or polymer additives, although the current body of published research in these areas is limited. A study identifying novel simulants for chemical agents for decontamination studies included this compound, highlighting its low skin penetration potential due to its high molecular weight. mdpi.com

Conventional Esterification Pathways and Process Optimization

Conventional synthesis relies on established chemical esterification methods, which involve the direct reaction of a dicarboxylic acid with an alcohol, often with catalytic assistance to achieve high conversion rates.

Direct Esterification of Dodecanedioic Acid with Guerbet Alcohols

The primary conventional method for producing this compound is the direct esterification of dodecanedioic acid with 2-octyldodecanol. In this reaction, the two carboxylic acid groups of dodecanedioic acid react with the hydroxyl groups of two 2-octyldodecanol molecules. This process forms two ester bonds and releases two molecules of water as a byproduct. The use of a Guerbet alcohol like 2-octyldodecanol introduces branched alkyl chains into the final diester molecule, which can impart specific physical properties such as a low pour point and good thermal stability. srce.hr The reaction is typically conducted in a three-necked round-bottom flask fitted with a Dean-Stark apparatus to continuously remove the water byproduct, which drives the reaction equilibrium towards the formation of the ester product. srce.hrresearchgate.net

Catalytic Systems in Diester Synthesis (e.g., Acid Catalysis)

To enhance the reaction rate, catalytic systems are almost always employed in the synthesis of diesters. Acid catalysis is a common and effective approach for this type of esterification. srce.hr Strong mineral acids, such as sulphuric acid (H₂SO₄), are frequently used as catalysts. srce.hrresearchgate.net The catalyst functions by protonating the carbonyl oxygen of the dicarboxylic acid, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the alcohol's hydroxyl group, thereby accelerating the esterification process. The amount of catalyst used is typically a small percentage of the weight of the dicarboxylic acid. srce.hr

Influence of Reaction Parameters on Yield and Purity

The yield and purity of the final this compound product are significantly influenced by several key reaction parameters. biotage.comtutorchase.com Optimizing these conditions is crucial for an efficient and economical synthesis process.

Temperature: The reaction is generally conducted at elevated temperatures, often between 120–130 °C, to ensure a sufficient reaction rate and to facilitate the removal of water. srce.hr However, excessively high temperatures can lead to side reactions and the formation of impurities. biotage.com

Molar Ratio: The stoichiometry of the reactants is a critical factor. A slight excess of the alcohol (dodecanedioic acid to alcohol molar ratio of 1:2) is often used to ensure the complete conversion of the dicarboxylic acid. srce.hrresearchgate.net

Catalyst Concentration: The concentration of the acid catalyst affects the reaction kinetics. While a higher concentration can speed up the reaction, it can also promote undesirable side reactions or require more extensive purification steps to remove the catalyst from the final product. A typical catalyst load is around 2% of the weight of the dodecanedioic acid. srce.hr

Reaction Time: The duration of the reaction is optimized to maximize the yield. For similar diester syntheses, reaction times of around 4 hours have been reported to achieve high yields. srce.hr

ParameterTypical Range/ValueInfluence on Yield and Purity
Temperature120–130 °CIncreases reaction rate; excessively high temperatures can cause side reactions and reduce purity. srce.hrbiotage.com
Acid:Alcohol Molar Ratio1:2Using a stoichiometric ratio ensures complete conversion of the dicarboxylic acid, maximizing yield. srce.hrresearchgate.net
Catalyst Concentration (H₂SO₄)~2% of acid weightHigher concentration increases the reaction rate but may lead to more impurities and require additional purification. srce.hr
Reaction Time~4 hoursSufficient time is needed to drive the reaction to completion for maximum yield. srce.hr

Biocatalytic Approaches to Diester Synthesis

In response to the growing demand for greener and more sustainable chemical processes, biocatalytic methods using enzymes have emerged as a promising alternative to conventional synthesis. digitellinc.comnih.gov

Enzymatic Esterification Mechanisms (e.g., Lipase-Catalyzed Reactions)

Enzymatic synthesis of diesters like this compound can be effectively carried out using lipases as biocatalysts. mdpi.com Lipases are hydrolase enzymes that catalyze the hydrolysis of ester bonds in nature but can be used to drive the reverse reaction—esterification—under specific conditions, such as in non-aqueous media. mdpi.com Immobilized lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used due to their high efficiency, stability, and broad substrate specificity. unl.ptnih.govmdpi.com

The catalytic mechanism involves the formation of an acyl-enzyme intermediate. The carboxylic acid first binds to the active site of the lipase, which then attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then releases a water molecule, forming the acyl-enzyme complex. Subsequently, the alcohol (2-octyldodecanol) enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the ester and the regeneration of the free enzyme. This process offers high selectivity, often targeting specific functional groups without affecting others in the molecule, and proceeds under milder reaction conditions compared to chemical catalysis. mdpi.com

Optimization of Bioreactor Conditions for Scalable Production

For the large-scale industrial production of this compound via biocatalysis, the process must be transferred to a bioreactor where conditions can be precisely controlled and optimized. nih.govnih.gov

Key parameters for optimizing bioreactor conditions include:

Enzyme Loading: The concentration of the lipase catalyst directly impacts the reaction rate. An optimal loading must be determined to balance reaction speed with the cost of the enzyme. researchgate.net

Temperature: While lipases operate at milder temperatures than chemical catalysts, each enzyme has an optimal temperature for activity. For many lipases used in ester synthesis, this is often in the range of 37-80 °C. researchgate.netnih.gov

Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition. Therefore, strategies such as fed-batch or continuous feeding of substrates are often employed to maintain optimal concentrations and maximize productivity. nih.govnih.gov

Water Activity: The amount of water in the reaction medium is a critical parameter in enzymatic esterification. While water is a product of the reaction, a minimal amount is necessary to maintain the enzyme's catalytic activity. Molecular sieves or vacuum systems are often used in the bioreactor to control water activity and shift the equilibrium towards ester synthesis. unl.pt

Agitation: Proper mixing is required to ensure homogeneity and facilitate mass transfer between the substrates and the immobilized enzyme. However, excessive shear forces from high agitation speeds can damage the enzyme. nih.gov

pH: In whole-cell biotransformations, maintaining the optimal pH is crucial for cell viability and enzyme function. A gradual pH shift during the process can sometimes enhance product yield. nih.gov

ParameterTypical Range/ConditionInfluence on Scalable Production
EnzymeImmobilized Lipase (e.g., CALB)Immobilization allows for easy separation and reuse, reducing costs in large-scale operations. mdpi.com
Temperature37–80 °COptimizing temperature maximizes enzyme activity and reaction rate without causing denaturation. researchgate.net
Substrate FeedingFed-batch or continuousPrevents substrate inhibition and allows for higher final product concentrations. nih.gov
Water RemovalVacuum or molecular sievesCrucial for shifting the reaction equilibrium towards ester formation, maximizing yield. unl.pt
Agitation SpeedOptimized for mixingEnsures effective mass transfer without causing excessive shear stress that could damage the biocatalyst. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H102O4 B144591 Dioctyldodecyl dodecanedioate CAS No. 129423-55-8

Properties

CAS No.

129423-55-8

Molecular Formula

C52H102O4

Molecular Weight

791.4 g/mol

IUPAC Name

bis(2-octyldodecyl) dodecanedioate

InChI

InChI=1S/C52H102O4/c1-5-9-13-17-21-25-31-37-43-49(41-35-29-19-15-11-7-3)47-55-51(53)45-39-33-27-23-24-28-34-40-46-52(54)56-48-50(42-36-30-20-16-12-8-4)44-38-32-26-22-18-14-10-6-2/h49-50H,5-48H2,1-4H3

InChI Key

VTSODSKQIAGVCA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC

Synonyms

DIOCTYLDODECYL DODECANEDIOATE

Origin of Product

United States

Advanced Analytical Characterization in Diester Research

Spectroscopic Techniques for Molecular Structure and Functional Group Analysis

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups present in Dioctyldodecyl Dodecanedioate (B1236620). These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a detailed fingerprint of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Dioctyldodecyl Dodecanedioate, specific proton signals are expected based on its structure, which consists of a central dodecanedioate chain esterified with two 2-octyldodecyl alcohol moieties. The spectrum would be characterized by a prominent triplet corresponding to the terminal methyl (CH₃) groups of the long alkyl chains. A complex series of multiplets would be observed for the numerous methylene (B1212753) (CH₂) groups along the backbone of both the dicarboxylic acid and the branched alcohol chains. A key diagnostic signal would be the triplet associated with the methylene groups alpha to the ester oxygen (–CH₂–O–C=O), which would appear at a characteristic downfield shift due to the deshielding effect of the neighboring oxygen atom.

Expected NMR Data for this compound:

Nucleus Expected Chemical Shift (ppm) Assignment
¹H~ 4.05 (t)–CH₂–O–C=O (Methylene protons alpha to ester oxygen)
¹H~ 2.25 (t)–C=O–CH₂– (Methylene protons alpha to carbonyl)
¹H~ 1.60 (m)–C=O–CH₂–CH₂– (Methylene protons beta to carbonyl)
¹H~ 1.25 (m)Bulk methylene protons (–(CH₂)n–) in all chains
¹H~ 0.88 (t)Terminal methyl protons (–CH₃)
¹³C~ 174Ester carbonyl carbon (C=O)
¹³C~ 65Methylene carbon alpha to ester oxygen (–CH₂–O–)
¹³C~ 34Methylene carbon alpha to carbonyl (–C=O–CH₂–)
¹³C~ 22-32Bulk methylene carbons (–(CH₂)n–)
¹³C~ 14Terminal methyl carbons (–CH₃)

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. admatel.com The FTIR spectrum of this compound would be dominated by absorption bands characteristic of a long-chain aliphatic ester.

A very strong and sharp absorption band is expected in the region of 1740-1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. americanpharmaceuticalreview.com The presence of long alkyl chains would be confirmed by strong, sharp peaks in the 2925-2855 cm⁻¹ region, corresponding to the C-H stretching vibrations of methylene (CH₂) and methyl (CH₃) groups. americanpharmaceuticalreview.com Additionally, a strong band around 1170 cm⁻¹ would be observed, corresponding to the C-O stretching vibration of the ester linkage.

Characteristic FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 2925Asymmetric C-H StretchMethylene (–CH₂–)
~ 2855Symmetric C-H StretchMethylene (–CH₂–)
~ 1740C=O StretchEster Carbonyl
~ 1465C-H Bend (Scissoring)Methylene (–CH₂–)
~ 1170C-O StretchEster Linkage

Mass Spectrometry (MS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. uni-saarland.de When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. researchgate.netredalyc.org

For this compound (C₅₂H₁₀₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight, approximately 791.4 g/mol . nih.gov Due to its large size, this peak may be of low intensity. The fragmentation of the molecular ion occurs in a predictable manner, providing valuable structural information. epo.org Common fragmentation pathways for long-chain esters include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.

Cleavage at the ester oxygen: Resulting in the formation of ions corresponding to the alcohol and acid portions of the molecule.

The fragmentation pattern would likely show a series of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the long alkyl chains. cir-safety.org

Chromatographic Methods for Compositional and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, by-products, or other impurities, allowing for its quantitative analysis and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally unstable compounds like this compound. chromatographytoday.com A reversed-phase HPLC method would be most suitable, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. rasayanjournal.co.inscielo.br

The method would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector (as the ester carbonyl group has a weak UV absorbance) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the chromophoric properties of the analyte. By comparing the peak area of the analyte to that of a known standard, the purity and concentration of this compound can be accurately determined. ekb.eg

Typical HPLC Parameters for Diester Analysis:

Parameter Condition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water/Methanol (B129727)
Flow Rate 1.0 mL/min
Detector ELSD, CAD, or low wavelength UV
Column Temperature 30-40 °C

Gas Chromatography (GC) for Volatile Component and Purity Determination

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. shimadzu.eu While this compound itself has a very high boiling point and low volatility, GC can be effectively used to determine its purity by detecting more volatile impurities, such as residual starting alcohols (2-octyldodecanol) or other low-molecular-weight esters. researchgate.net

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or hydrogen). The separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. chromatographytoday.com The area of the peak is proportional to the concentration of the component.

Typical GC Parameters for Impurity Profiling of Diesters:

Parameter Condition
Column High-temperature capillary column (e.g., polysiloxane phase)
Carrier Gas Helium or Hydrogen
Injector Temperature 300-350 °C
Oven Program Temperature gradient up to 350-400 °C
Detector Flame Ionization Detector (FID)

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution in Oligomeric/Polymeric Contexts

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful liquid chromatography technique for characterizing the molecular weight distribution of polymers and oligomers. lcms.cz This method separates molecules based on their size, or more accurately, their hydrodynamic volume, in solution. lcms.cz In the context of diester research, particularly for those with potential to form oligomeric or polymeric structures, GPC is indispensable for understanding the distribution of molecular weights within a sample, which in turn influences many of its physical properties. lcms.cz

The analysis of oligomers is of significant commercial importance, and GPC with high-resolution columns can separate and quantify specific components of interest. lcms.cz For instance, the molecular weight distribution of oligomeric lactic acid has been studied at different reaction times using GPC to monitor the progress of polymerization. researchgate.net

In a typical GPC setup, a sample is dissolved in a suitable solvent and injected into a column packed with a porous gel. Larger molecules, which cannot enter the pores as easily, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. The resulting chromatogram provides a distribution of molecular weights in the sample.

For the analysis of complex esters and polymers, specific GPC systems and conditions are employed. For example, a study on a cosmetic composition containing this compound utilized a Hewlett Packard 1100 Liquid Chromatography system with a Viscotech T60 Triple Detector system. googleapis.com The separation was achieved using three Waters Ultrahydrogel columns (1000, 500, and 250 Å) with a mobile phase of 0.1 M NaNO3 and 0.01 M K2HPO4 salt solution at a pH of 8.0 ± 0.1. googleapis.com The flow rate was maintained at 0.9 mL/min, and the column temperature was 15°C. googleapis.com Such detailed method parameters are crucial for obtaining reproducible and accurate molecular weight data.

Table 1: GPC Systems and Conditions for Polymer/Oligomer Analysis

Parameter Example 1: Cosmetic Composition Analysis googleapis.com Example 2: Poly(lactic acid) Analysis researchgate.net
Instrumentation Hewlett Packard 1100 Liquid Chromatography system with Viscotech T60 Triple Detector Not specified
Columns Three Waters Ultrahydrogel columns (1000, 500, and 250 Å) Not specified
Mobile Phase 0.1 M NaNO3 and 0.01 M K2HPO4, pH 8.0 ± 0.1 Not specified
Flow Rate 0.9 mL/min Not specified
Temperature 15°C Not specified
Analyte This compound containing composition Lactic acid oligomers

The choice of solvent, column type, and detector is critical and depends on the specific polymer or oligomer being analyzed. For instance, polar polymers like polyesters are often analyzed using polar organic solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). lcms.cz

Hyphenated Techniques and Emerging Analytical Approaches in Diester Characterization

The complexity of diester samples, especially those derived from natural sources or intended for specialized applications, often necessitates more sophisticated analytical approaches than standalone chromatographic or spectroscopic methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, have become powerful tools for the comprehensive characterization of these compounds. researchgate.netnih.gov

The term "hyphenated technique" refers to the online combination of a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a detection method that provides structural information, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.goviipseries.org This approach allows for the simultaneous separation and identification of components in a complex mixture. researchgate.net

For diester analysis, some of the most relevant hyphenated techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of non-volatile compounds like many diesters. mdpi.com It offers high sensitivity and selectivity, enabling the identification and quantification of individual diesters and related substances in a mixture. nih.govnih.gov For instance, LC-MS has been instrumental in identifying oligomers in plastic food contact materials and characterizing related substances in pharmaceutical compounds. nih.govuva.nl The use of high-resolution mass spectrometry (HRMS) in conjunction with LC, such as in UPLC-Q-TOF-MS, allows for the determination of the elemental composition and structure of unknown compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable diesters. americanpharmaceuticalreview.com GC-MS provides excellent separation efficiency and detailed mass spectra for structural elucidation. mdpi.com It is frequently used for the analysis of smaller, more volatile ester compounds. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique directly couples the separation power of LC with the structure-elucidating capability of NMR. nih.gov While less sensitive than LC-MS, LC-NMR provides unambiguous structural information without the need for ionization, which can sometimes be a limiting factor in MS. nih.gov

Emerging analytical approaches are continuously being developed to address the challenges of analyzing complex ester mixtures. These include advancements in multidimensional chromatography (e.g., LCxLC), which provides enhanced separation power, and the use of novel ionization techniques in mass spectrometry for improved sensitivity and structural information. lu.se Furthermore, the development of new analytical methods for non-target analysis using HRMS is expected to play a significant role in identifying previously unknown diesters and related compounds in various matrices. mdpi.com

Table 2: Overview of Hyphenated Techniques in Ester Analysis

Technique Separation Principle Detection Principle Key Advantages for Diester Analysis
LC-MS Liquid Chromatography (e.g., Reversed-Phase, Normal-Phase) Mass Spectrometry High sensitivity and selectivity for non-volatile diesters; enables identification and quantification. mdpi.comnih.gov
GC-MS Gas Chromatography Mass Spectrometry Excellent separation for volatile diesters; provides detailed structural information. mdpi.com
LC-NMR Liquid Chromatography Nuclear Magnetic Resonance Provides unambiguous structural information without ionization. nih.gov

The selection of the most appropriate analytical technique or combination of techniques depends on the specific properties of the diester of interest, the complexity of the sample matrix, and the analytical question being addressed.

Theoretical and Computational Investigations of Dioctyldodecyl Dodecanedioate

Molecular Dynamics Simulations for Conformational Studies and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular conformations and dynamics. nih.gov

The physical and chemical properties of dioctyldodecyl dodecanedioate (B1236620) are governed by a complex interplay of intermolecular and intramolecular interactions.

Table 1: Illustrative Intermolecular Interaction Energies in an Ester System

Interaction TypeTypical Energy Range (kJ/mol)Relevance to Dioctyldodecyl Dodecanedioate
Van der Waals (Dispersion)0.4 - 4.0Dominant interaction due to long alkyl chains.
Dipole-Dipole2.0 - 10.0Occurs between the polar ester groups.
Hydrogen Bonding (with other molecules)10.0 - 40.0Possible with protic solvents or ingredients.

This table presents typical energy ranges for different types of intermolecular interactions and is intended for illustrative purposes.

MD simulations can be employed to model the phase behavior of substances like this compound. By simulating the system at different temperatures and pressures, it is possible to predict properties such as boiling points, vapor pressures, and densities, which are crucial for understanding its behavior in various formulations. mdpi.com For large molecules, these simulations can be computationally intensive but offer valuable insights into the transition between different phases (e.g., liquid to gas). The accuracy of these predictions depends heavily on the quality of the force field used to describe the interatomic potentials. researchgate.net For instance, simulations can help understand how the molecule partitions between a liquid formulation and the vapor phase, which is relevant for its use in sprayable cosmetic products.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on solving the Schrödinger equation, provide a detailed understanding of the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic properties and reactivity of organic molecules. researchgate.net

For this compound, quantum chemical calculations can be used to:

Determine the partial atomic charges: This helps in understanding the polarity of the molecule and identifying sites susceptible to nucleophilic or electrophilic attack. The ester group's oxygen atoms are expected to have a negative partial charge, while the carbonyl carbon will have a positive partial charge. researchgate.net

Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies: The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A large gap suggests high stability.

Predict spectroscopic properties: Theoretical calculations can aid in the interpretation of experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyCalculated Value (Illustrative)Significance
Dipole Moment~2.5 DIndicates moderate polarity of the molecule.
HOMO Energy-7.2 eVRelates to the electron-donating ability.
LUMO Energy+1.5 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap8.7 eVSuggests high chemical stability.

The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Computational Approaches to Enzyme-Substrate Interactions in Esterification

This compound is synthesized through an esterification reaction between dodecanedioic acid and 2-octyldodecanol. ewg.org Computational methods can be used to study the mechanism of this reaction, particularly if it is enzyme-catalyzed. Molecular docking and MD simulations can model the binding of the substrates (the acid and alcohol) to the active site of an enzyme, such as a lipase (B570770). mdpi.com These simulations can help identify the key amino acid residues involved in catalysis and explain the enzyme's substrate specificity. Understanding these interactions at a molecular level is crucial for optimizing reaction conditions and for the rational design of more efficient biocatalysts.

Structure-Performance Relationships through Computational Chemistry (e.g., correlation of molecular architecture with macroscopic properties)

A key goal of computational chemistry in industrial applications is to establish quantitative structure-property relationships (QSPR). iupac.org QSPR models use statistical methods to correlate the chemical structure of molecules with their macroscopic properties. nih.govnih.gov For a series of esters including this compound, QSPR could be used to predict properties like:

Emollience: By correlating molecular descriptors (e.g., size, shape, polarity) with sensory data.

Viscosity: Larger and more entangled molecules are expected to have higher viscosity.

Solubility: The balance of polar and nonpolar surface area will determine its solubility in different cosmetic bases. aston-chemicals.com

By developing robust QSPR models, it becomes possible to computationally screen new candidate molecules for desired properties before they are synthesized, thus accelerating the product development cycle. researchgate.net

Academic Research on Materials Science Applications of Dioctyldodecyl Dodecanedioate

Polymeric Materials Engineering

In the field of polymeric materials, dodecanedioic acid, the precursor to dioctyldodecyl dodecanedioate (B1236620), serves as a fundamental building block. Its long aliphatic chain is instrumental in designing polymers with specific thermal and mechanical properties.

Role as a Monomer in Polyamide and Polyester Synthesis

Dodecanedioic acid is a long-chain dicarboxylic acid, meaning it has a carboxyl functional group at each end of its twelve-carbon chain. magtech.com.cn This bifunctionality allows it to act as a monomer in polycondensation reactions. When reacted with diols (compounds with two alcohol groups) or diamines (compounds with two amine groups), it forms long polymer chains. magtech.com.cn

The reaction with diols yields polyesters, while the reaction with diamines produces polyamides. magtech.com.cn The use of a long-chain monomer like dodecanedioic acid results in polymers with long methylene (B1212753) sequences in their backbones, which can impart flexibility, hydrophobicity, and crystallinity. magtech.com.cnd-nb.info These properties are highly desirable for creating specialized engineering plastics, hot melt adhesives, and coatings. magtech.com.cn Synthesis of these polymers often requires catalysts and specific conditions of temperature and vacuum to achieve high molecular weights. nih.gov

Development of Biodegradable Polymeric Systems (e.g., Poly(glycerol dodecanedioate) as an Elastomer)

A significant area of research is the development of biodegradable polymers for biomedical applications. nih.gov One such polymer is poly(glycerol dodecanedioate) (PGD), a thermosetting elastomer synthesized from the polycondensation of glycerol (B35011) and dodecanedioic acid. nih.govresearchgate.net This material is notable for its biocompatibility and biodegradability, as it breaks down into biologically compatible byproducts. plos.org

PGD exhibits unique thermomechanical properties. It behaves as a stiff, elastic-plastic material at room temperature, but becomes soft, compliant, and non-linearly elastic at body temperature (37°C). nih.gov This is due to a glass transition temperature (Tg) of around 32°C. nih.gov These characteristics, combined with shape-memory features, make PGD a promising material for soft tissue engineering, drug delivery systems, and implantable medical devices that require flexibility and the ability to be implanted via minimally invasive procedures. nih.govplos.orgnih.gov The properties of PGD, including its degradation rate, can be tuned by controlling the crosslinking density during synthesis. plos.org

Synthesis of Long-Chain Aliphatic Polyesters for Advanced Fabrication (e.g., films, fibers)

The polycondensation of long-chain dicarboxylic acids like dodecanedioic acid with long-chain diols results in linear aliphatic polyesters. d-nb.info These materials effectively mimic polyethylene (B3416737) due to the long, crystallizable hydrocarbon segments in their backbone. d-nb.inforesearchgate.net This structure allows for the creation of polyesters with high melting points and good thermal stability, making them suitable for thermoplastic processing techniques. d-nb.info

Research has demonstrated that these long-chain aliphatic polyesters can be processed into various forms for advanced fabrication. d-nb.info For instance, they can be used in injection molding to create parts with high elongation at break and a significant Young's modulus. d-nb.info Furthermore, these polyesters are suitable for producing non-woven meshes through electrospinning and can be extruded to form films. d-nb.info Their properties also make them valuable as blend components for other thermoplastics, including polyethylene. d-nb.info

Advanced Lubricant Science and Tribological Studies

Dioctyldodecyl dodecanedioate is a type of diester, a class of synthetic lubricants known for good biodegradability, low volatility, and high thermal stability. researchgate.net Research in this area focuses on how the molecular structure of these esters influences their performance as lubricants.

Research on Lubricity Performance of Diester-Based Formulations

Diesters synthesized from dodecanedioic acid are evaluated for their suitability as high-performance bio-lubricants. researchgate.net Studies have shown that these esters possess favorable lubricity properties, which are critical for reducing friction and wear between moving surfaces. researchgate.net The presence of the polar ester groups in the molecule contributes to their lubricity and solvency. researchgate.net

The performance of these diester-based lubricants is assessed through various metrics, including their ability to form stable lubricating films. The high molecular weight of esters like this compound can lead to a lower friction coefficient. researchgate.net Research into organic friction modifiers has shown that the specific arrangement of atoms within the ester group can significantly impact tribological performance, with some structures forming robust tribofilms that protect surfaces from wear. acs.org

Influence of Alkyl Chain Branching and Architecture on Tribological Characteristics (e.g., pour point, friction coefficient, viscosity)

The structure of the alcohol component of the diester, specifically the branching of its alkyl chain, has a profound effect on the lubricant's physical and tribological properties. researchgate.net

Pour Point: Branching in the alkyl chain significantly lowers the pour point, which is the lowest temperature at which the oil will flow. For example, di-2-ethylhexyl dodecanedioate, with its branched alkyl groups, has a much lower pour point (-55°C) compared to its linear counterpart, dioctyl dodecanedioate (20°C). researchgate.netresearchgate.net This is because the branches disrupt the regular packing of the molecules, inhibiting crystallization at low temperatures. researchgate.net

Viscosity: The length and branching of the alkyl chain also influence viscosity. Generally, as the carbon chain length increases, the viscosity index and flash point tend to increase. researchgate.net

Table 1: Influence of Alkyl Chain Branching on the Pour Point of Dodecanedioate Diesters

Compound Name Alkyl Group Structure Pour Point (°C) Reference
Dihexyl Dodecanedioate Linear 10 researchgate.net
Di-2-ethylbutyl Dodecanedioate Branched -55 researchgate.net
Dioctyl Dodecanedioate Linear 20 researchgate.net
Di-2-ethylhexyl Dodecanedioate Branched -50 researchgate.net
Di-2-methylbutyl Dodecanedioate Branched -45 researchgate.net

Formulation Design for Bio-Lubricants and Environmentally Benign Functional Fluids

The development of biodegradable and environmentally friendly lubricants is a critical area of research aimed at mitigating the environmental impact of petroleum-based products. Long-chain diesters, such as this compound, are promising candidates for base oils in these next-generation lubricants. dntb.gov.uarsc.orgscapiens.com

Research into furan-based long-chain diesters, which share structural similarities with this compound, has demonstrated their potential as effective replacements for conventional base oils. dntb.gov.uarsc.orgscapiens.com These studies highlight the broad applicability and environmentally benign nature of such compounds. For instance, a study on furan (B31954) diesters synthesized from biomass sources showed significant potential as sustainable alternatives to traditional lubricants. rsc.orgscapiens.com The investigation focused on their physical properties and found them to be comparable to conventional lubricants, suggesting that similar long-chain diesters like this compound could exhibit favorable lubricating properties. rsc.orgscapiens.com

The formulation of bio-lubricants often involves a careful selection of base oils and additives to achieve the desired performance characteristics, including viscosity, thermal stability, and lubricity. The large molecular structure of this compound suggests it would likely possess a high viscosity index, making it suitable for applications experiencing a wide range of operating temperatures. While specific data on this compound is limited in publicly available research, the general properties of long-chain diesters support their use in demanding applications such as hydraulic fluids and industrial gear oils. cir-safety.org

Below is a table summarizing the potential advantages of long-chain diesters, like this compound, in bio-lubricant formulations, based on research into similar compounds.

PropertyAnticipated Advantage for Bio-LubricantsSupporting Research Context
Biodegradability Reduced environmental persistence and harm.General trend for ester-based lubricants.
High Viscosity Index Stable viscosity over a wide temperature range.Characteristic of long-chain esters.
Good Lubricity Effective friction and wear reduction.Inherent property of ester molecules.
Low Volatility Reduced oil consumption and emissions.Due to high molecular weight.
Renewable Sourcing Potential for synthesis from bio-based feedstocks.Studies on furan-based diesters from biomass. rsc.orgscapiens.com

Role in Specialized Material Systems (e.g., phase change materials for thermal energy storage)

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, typically between solid and liquid states. This property makes them highly effective for thermal energy storage and temperature regulation in a variety of applications. Ester-based compounds are a significant class of organic PCMs due to their high latent heat of fusion and chemical stability. nih.govbgu.ac.il

Recent research has focused on the synthesis and characterization of novel ester-based PCMs to expand their range of operating temperatures and improve their energy storage capacity. nih.gov A 2025 study detailed the synthesis of seven different ester-based PCMs from lauric acid and various alcohols, which exhibited a broad range of melting temperatures from -8.99 to 46.60 °C and high latent heat values. nih.gov This demonstrates the tunability of the thermal properties of esters based on their chemical structure.

The table below outlines the key thermal properties of interest for a PCM and the expected characteristics for an ester-based compound like this compound.

Thermal PropertyDescriptionRelevance for this compound as a PCM
Melting Temperature The temperature at which the material transitions from solid to liquid.The specific melting point would determine its suitability for particular thermal energy storage applications (e.g., building heating/cooling, electronics thermal management).
Latent Heat of Fusion The amount of energy absorbed during melting or released during freezing.A high latent heat is desirable for storing a large amount of energy in a small mass of material. Long-chain esters often exhibit high latent heat. nih.gov
Thermal Conductivity The rate at which heat is transferred through the material.This property affects the rate of charging and discharging of the thermal energy storage system.
Thermal Stability The ability of the material to withstand repeated heating and cooling cycles without degradation.Ester-based PCMs have shown excellent thermal stability in research studies. nih.gov

While further empirical data is needed to fully characterize the properties of this compound, the existing body of research on long-chain diesters strongly supports its potential as a high-performance material in the fields of bio-lubricants and thermal energy storage.

Environmental Biodegradation and Hydrolytic Degradation of Diester Compounds

Hydrolytic Degradation Mechanisms of Ester Bonds in Environmental Contexts

The breakdown of diester compounds in the environment is significantly influenced by the hydrolytic degradation of their ester bonds. This process involves the cleavage of these bonds through a reaction with water. nih.govsustainability-directory.com The rate and extent of hydrolytic degradation are governed by several environmental factors.

Key Factors Influencing Hydrolytic Degradation:

pH: The pH of the surrounding medium plays a crucial role. Hydrolysis can be catalyzed by both acidic and basic conditions. sustainability-directory.comup.pt Extreme pH levels tend to accelerate the rate of ester bond cleavage. up.pt

Temperature: An increase in temperature generally leads to a higher rate of hydrolysis. up.ptmdpi.com This is due to the increased kinetic energy of the molecules, which facilitates the reaction between water and the ester linkage.

Water Availability: As a primary reactant, the presence of water is essential for hydrolysis to occur. nih.gov Humid environments and aquatic systems provide ample opportunity for this degradation pathway. nih.govmdpi.com

The mechanism of hydrolysis involves a nucleophilic attack on the carbonyl carbon of the ester group by a water molecule. sustainability-directory.combiorxiv.org This leads to the formation of a tetrahedral intermediate, which then breaks down to yield a carboxylic acid and an alcohol. nih.govbiorxiv.org In the case of a diester, this process can occur at both ester linkages, ultimately leading to the formation of a dicarboxylic acid and two alcohol molecules.

Microbial Biodegradation Pathways

Microbial activity is a primary driver in the environmental breakdown of organic compounds, including diesters. Microorganisms utilize these compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances. up.pt

Identification of Microorganisms and Enzymes Involved (e.g., Esterases)

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading diester compounds. researchgate.netwikipedia.org Specific bacterial genera known to be involved in the degradation of similar ester-containing compounds include Rhodococcus, Acinetobacter, Bacillus, Gordonia, and Burkholderia. biorxiv.orgresearchgate.netresearchgate.netplos.orgnih.gov Fungal species, such as those from the genus Fusarium, have also been shown to participate in this process. biorxiv.org

Factors Governing Biodegradation Rates and Extent

The rate and extent of diester biodegradation are influenced by a combination of factors related to the compound's molecular structure and the surrounding environmental conditions.

Molecular Structure:

Steric Hindrance: The complexity and branching of the alkyl chains in the diester molecule can create steric hindrance, making it more difficult for enzymes to access the ester bonds. This can significantly slow down the rate of biodegradation. researchgate.net

Solubility: The solubility of the diester in water affects its bioavailability to microorganisms. Compounds with lower solubility may exhibit slower degradation rates. researchgate.net

Molecular Weight: Generally, polymers with higher molecular weights are less susceptible to degradation than those with lower molecular weights. researchgate.netfiveable.me

Environmental Conditions:

Temperature and pH: Microbial activity is highly dependent on optimal temperature and pH ranges. nih.govresearchgate.netfiveable.me

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are followed. wikipedia.orgfiveable.me

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can impact microbial growth and, consequently, the rate of biodegradation. rsc.org

Presence of a Carbon Source: In some cases, the presence of an additional carbon source can enhance the degradation of the target compound through co-metabolism. researchgate.net

Analysis of Biodegradation Products and Metabolites

The biodegradation of diester compounds proceeds through a series of intermediate products. The initial step, catalyzed by esterases, is the hydrolysis of one of the ester bonds to form a monoester and an alcohol. researchgate.netplos.org Subsequently, the second ester bond in the monoester is cleaved, yielding a dicarboxylic acid and another alcohol molecule. plos.org

For example, in the degradation of phthalate (B1215562) diesters, the initial products are a monoalkyl phthalate and an alcohol. plos.org This is followed by the formation of phthalic acid, which can then be further metabolized by microorganisms through various aromatic degradation pathways, eventually entering central metabolic cycles like the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. biorxiv.orgplos.org In some cases, the degradation pathways can be complex, with multiple intermediate metabolites being formed. For instance, the biodegradation of di-2-ethylhexyl phthalate (DEHP) by Burkholderia sp. SP4 was found to produce intermediates including mono-2-ethylhexylphthalate (MEHP), mono-butyl phthalate (MBP), phthalic acid (PA), and salicylic (B10762653) acid (SA). nih.gov

Methodologies for Assessing Environmental Degradation

A variety of methodologies are employed to assess the environmental degradation of chemical compounds like diesters. These methods can be broadly categorized into laboratory and field studies.

Commonly Used Techniques:

Respirometry: This involves measuring the oxygen consumption or carbon dioxide production by microorganisms in the presence of the test substance. This provides an indication of the extent of mineralization.

Chromatography and Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to identify and quantify the parent compound and its degradation products over time. plos.orgoup.com Two-dimensional gas chromatography (GC×GC) linked to a time-of-flight mass spectrometer (TOFMS) is a powerful tool for the non-targeted analysis of complex environmental samples. oup.com

Enzyme Assays: These are used to measure the activity of specific enzymes, such as esterases, that are involved in the degradation process. plos.org

Soil Burial Tests: In these tests, the material is buried in soil, and its degradation is monitored over time by measuring weight loss and changes in physical and chemical properties. mdpi.com

Aquatic Biodegradation Tests: These tests simulate aquatic environments to assess the degradation of a substance in water.

Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed to ensure the comparability and reliability of data. The selection of the appropriate methodology depends on the specific research question, the properties of the compound being studied, and the environmental compartment of interest. europa.eu

Implications for Environmental Persistence and Bioremediation Strategies

The susceptibility of diesters to both hydrolytic and microbial degradation suggests that they are not expected to be highly persistent in the environment. up.pt However, the actual rate of degradation can vary significantly depending on the factors discussed previously. wikipedia.org Chemicals that resist degradation can persist in the environment for long periods, potentially leading to long-term exposure and adverse effects. up.ptresearchgate.net

The understanding of degradation pathways and the microorganisms involved opens up possibilities for bioremediation . up.ptresearchgate.net Bioremediation is a process that uses microorganisms to clean up contaminated sites. up.pt By identifying and cultivating microbial strains with a high capacity for degrading specific diester compounds, it may be possible to develop effective strategies for treating contaminated soil and water. researchgate.netmdpi.com For instance, the bacterium Burkholderia sp. SP4, which has a high capability of degrading DEHP, is a promising candidate for such applications. nih.gov

Further research into the enzymes responsible for diester degradation could also lead to the development of enzyme-based bioremediation technologies. researchgate.net These could involve the direct application of purified enzymes to contaminated areas, potentially offering a more targeted and efficient cleanup approach.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes

The synthesis of long-chain diesters like dioctyldodecyl dodecanedioate (B1236620) traditionally involves the esterification of a dicarboxylic acid with an alcohol. researchgate.net Future research is likely to focus on developing more efficient and sustainable synthetic methodologies.

Key areas of exploration include:

Catalyst Development : Research into novel catalysts, such as solid acid catalysts derived from renewable sources like glycerol (B35011), could offer environmentally friendly and highly efficient routes for esterification under solvent-free conditions. ajgreenchem.com

Asymmetric Monomer Strategy : A novel strategy involving the melt polycondensation of asymmetric monomers with terminal methyl ester and hydroxyl groups has been proposed for preparing polyesters from furandicarboxylic acid and long-chain diols. rsc.org This approach, which removes volatile methanol (B129727) as a by-product, could be adapted for the synthesis of specific diesters, potentially at lower temperatures and in shorter reaction times. rsc.org

Enzymatic Synthesis : The use of enzymes, such as lipases, as catalysts for esterification presents a green alternative to traditional chemical methods. While challenges in achieving high molecular weights exist, further research may lead to commercially viable enzymatic routes for producing long-chain diesters.

A comparative look at different synthetic approaches is presented below:

Synthetic RouteAdvantagesDisadvantages
Traditional Esterification Well-established, high yieldsOften requires harsh conditions, potential for by-products
Solid Acid Catalysis Environmentally friendly, reusable catalyst, solvent-free conditions ajgreenchem.comCatalyst deactivation may occur over time
Asymmetric Monomer Polycondensation Lower reaction temperatures, shorter reaction times rsc.orgMay require specific monomer synthesis
Enzymatic Synthesis Mild reaction conditions, high selectivity, biodegradable catalystCan be more expensive, lower reaction rates

Integration of Advanced Analytical Techniques for In-Operando Characterization

Understanding the kinetics and mechanisms of diester synthesis is crucial for process optimization. The integration of advanced analytical techniques for real-time, in-operando characterization can provide valuable insights. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are already used to characterize the final products. researchgate.net Future research could focus on applying these and other techniques to monitor the reaction as it happens.

This allows for:

Precise control over reaction parameters.

Optimization of catalyst performance.

A deeper understanding of reaction pathways and potential side reactions.

Predictive Modeling and Artificial Intelligence in Diester Design and Optimization

The fields of predictive modeling and artificial intelligence (AI) are poised to revolutionize materials science, including the design of new diesters with tailored properties. arxiv.orgaip.org By leveraging machine learning algorithms and large datasets, it is possible to predict the physicochemical properties and performance of novel ester compounds before they are synthesized. acs.orgarxiv.org

Key applications of AI in this area include:

Predicting Formulation Behavior : AI can analyze vast datasets to predict how different ingredients will interact within a cosmetic formulation, speeding up product development. btsa.comadslaboratories.com

Virtual Screening : AI models can screen millions of potential ester molecules to identify candidates with desired properties, such as low viscosity and high thermal conductivity, for specific applications like immersion coolants. arxiv.org

Accelerating Materials Discovery : Active learning, a machine learning strategy, can efficiently guide the search for new materials by prioritizing the most informative experiments to perform. frontiersin.orgmpg.de

The synergy between predictive modeling and experimental validation will be crucial for accelerating the discovery and optimization of next-generation diesters.

Exploration of New Sustainable Applications in High-Performance Materials

While dioctyldodecyl dodecanedioate is primarily used in cosmetics, its inherent properties suggest potential for use in a broader range of high-performance materials. brenntag.comspecialchem.com The development of bio-based polyesters from long-chain diacids and diols is a growing area of research, aiming to create sustainable alternatives to conventional plastics. rsc.orgacs.orgbohrium.com

Recent studies have shown that long-chain aliphatic polyesters can exhibit thermomechanical properties similar to low-density polyethylene (B3416737) (LDPE) and possess good recyclability. rsc.org The long alkyl chains in this compound could contribute to desirable properties like flexibility and hydrophobicity in new polymer systems. Research in this area could lead to the development of novel bioplastics, coatings, and adhesives with enhanced performance and a reduced environmental footprint.

Strategies for Enhancing Biodegradability and Circularity of Diester-Derived Materials

The biodegradability of esters is a key advantage, especially in applications where environmental release is a concern. surfactant.top The structure of an ester, including the degree of branching, can significantly influence its rate of biodegradation and hydrolytic stability. lubesngreases.comzslubes.commachinerylubrication.com

Future research will likely focus on:

Designing for Degradation : By strategically incorporating features that are susceptible to microbial attack, it is possible to design esters that readily biodegrade at the end of their life cycle. lubesngreases.com

Chemical Recycling : Investigating the chemical recycling of polyesters derived from long-chain diesters has shown promise. acs.org This involves depolymerizing the material back to its monomeric components, which can then be purified and repolymerized to create new materials with comparable properties to the virgin polymer. acs.org

Circular Economy Models : The development of closed-loop systems where diester-based materials are collected, recycled, and reused will be essential for achieving a circular economy.

Q & A

Q. What are the validated synthesis routes for Dioctyldodecyl Dodecanedioate, and how do reaction conditions influence purity and yield?

Methodological Answer: Synthesis typically involves esterification of dodecanedioic acid with dioctyldodecanol under acid catalysis. To optimize purity (>98%), use controlled stoichiometric ratios (e.g., 1:2.1 molar ratio of acid to alcohol) and inert gas purging to minimize oxidation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) is critical. Monitor reaction progress using FTIR for ester bond confirmation (C=O stretch at 1730–1740 cm⁻¹) and GC-MS for intermediate analysis .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

Methodological Answer: Combine chromatographic and spectroscopic methods:

  • HPLC-ELSD (Evaporative Light Scattering Detection) for quantification in emulsions, using a C18 column and isocratic elution (acetonitrile:water 90:10).
  • NMR (¹H and ¹³C) for structural confirmation: Look for ester carbonyl signals at δ 170–175 ppm (¹³C) and alkyl chain protons (δ 0.8–1.5 ppm in ¹H).
  • DSC to determine melting transitions (critical for stability studies). Cross-validate results with mass spectrometry (TOF-MS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested against EN 374 standards), safety goggles, and lab coats. Use FFP2 respirators if airborne particles are generated .
  • Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation. Install emergency eyewash stations and chemical-resistant spill kits.
  • Waste Disposal : Neutralize acidic byproducts before disposal, adhering to local regulations for ester-containing waste .

Q. How can researchers quantify the degradation products of this compound under accelerated stability testing?

Methodological Answer: Design accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation using:

  • LC-MS/MS to identify hydrolytic products (e.g., dodecanedioic acid and dioctyldodecanol).
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life, assuming pseudo-first-order degradation. Validate with real-time stability data .

Q. What are the key physicochemical properties influencing the compatibility of this compound with polymeric excipients?

Methodological Answer:

  • LogP Analysis : Determine partition coefficient (e.g., shake-flask method) to assess hydrophobicity-driven interactions.
  • Hansen Solubility Parameters : Calculate δd, δp, δh values to predict miscibility with polymers like PEG or PLGA.
  • Thermal Analysis : Use TGA-DSC to detect phase separation or plasticization effects in polymer blends .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying this compound’s stability in topical formulations?

Methodological Answer: Implement a 2³ factorial design with factors: pH (5–7), temperature (25–40°C), and surfactant concentration (0.1–1%). Response variables include degradation rate and viscosity. Use ANOVA to identify significant interactions (e.g., pH-temperature synergy). Replicate center points to validate model robustness. This approach reduces trial iterations by 40% compared to one-factor-at-a-time designs .

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare cell lines (e.g., HaCaT vs. NIH/3T3), exposure times, and solvent controls (DMSO vs. ethanol) across studies.
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis from necrosis at varying concentrations (0.1–10 µg/mL).
  • Theoretical Frameworks : Apply the Threshold of Toxicological Concern (TTC) model to contextualize discrepancies within risk-assessment paradigms .

Q. What computational strategies predict the interaction of this compound with lipid bilayers?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use CHARMM36 force field to model insertion dynamics into DPPC bilayers. Calculate free energy profiles (umbrella sampling) for permeability coefficients.
  • QSAR Models : Corolate alkyl chain length with logP and membrane disruption potential. Validate with experimental permeability assays (e.g., PAMPA) .

Q. What advanced spectroscopic methods elucidate the role of this compound in stabilizing nanoemulsions?

Methodological Answer:

  • Cryo-TEM : Image droplet morphology at sub-zero temperatures to assess Ostwald ripening inhibition.
  • SAXS/SANS : Quantify interfacial film thickness and packing density. Correlate with rheological data (oscillatory shear tests) to predict long-term stability.
  • Fluorescence Quenching : Use pyrene probes to measure critical micelle concentration (CMC) in surfactant-co-doped systems .

Q. How can researchers address reproducibility challenges in scaling up this compound synthesis from lab to pilot plant?

Methodological Answer:

  • Scale-Up Criteria : Maintain geometric similarity (e.g., impeller diameter/reactor volume ratio) and consistent mixing Reynolds numbers.
  • PAT (Process Analytical Technology) : Implement in-line NIR spectroscopy for real-time monitoring of esterification conversion.
  • DoE (Design of Experiments) : Use response surface methodology to optimize temperature and agitation rate for yield maximization while minimizing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.